molecular formula C17H25N3OS3 B11180128 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-methylpiperidine-1-carbodithioate

2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-methylpiperidine-1-carbodithioate

Cat. No.: B11180128
M. Wt: 383.6 g/mol
InChI Key: AAWKIMCYUVADNJ-UHFFFAOYSA-N
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Description

2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-methylpiperidine-1-carbodithioate is a complex organic compound that features a benzothiazole ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-methylpiperidine-1-carbodithioate typically involves multiple steps. One common method includes the reaction of 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with 2-oxoethyl 4-methylpiperidine-1-carbodithioate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-methylpiperidine-1-carbodithioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-methylpiperidine-1-carbodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-methylpiperidine-1-carbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-methylpiperidine-1-carbodithioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H25N3OS3

Molecular Weight

383.6 g/mol

IUPAC Name

[2-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] 4-methylpiperidine-1-carbodithioate

InChI

InChI=1S/C17H25N3OS3/c1-11-5-7-20(8-6-11)17(22)23-10-15(21)19-16-18-13-4-3-12(2)9-14(13)24-16/h11-12H,3-10H2,1-2H3,(H,18,19,21)

InChI Key

AAWKIMCYUVADNJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=S)SCC(=O)NC2=NC3=C(S2)CC(CC3)C

Origin of Product

United States

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